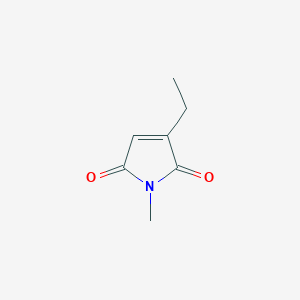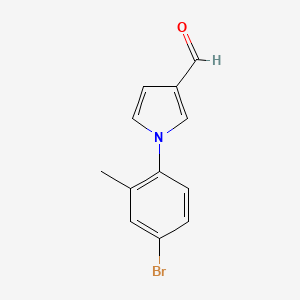
7-(Naphthalene-1-sulfonyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and naphthalene. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and naphthalene moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinolin-8-ol with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of quinolin-8-ol on the sulfonyl chloride, leading to the formation of the sulfonylated product.
Industrial Production Methods
Industrial production of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the quinoline and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Formation of quinolin-8-one derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of halogenated or nucleophile-substituted derivatives
科学的研究の応用
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials. Its conjugated system provides excellent electronic properties, making it suitable for use in organic electronics.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions. Its fluorescent properties make it useful for imaging and diagnostic applications.
作用機序
The mechanism of action of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. In biological systems, the compound may interfere with cellular signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but lacking the naphthalene sulfonyl group.
Naphthalene-1-sulfonyl chloride: A precursor used in the synthesis of 7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol.
8-Hydroxyquinoline: A compound with similar quinoline structure but different functional groups.
Uniqueness
7-(Naphthalen-1-ylsulfonyl)quinolin-8-ol is unique due to the presence of both quinoline and naphthalene moieties, which impart distinct chemical and physical properties. This combination allows the compound to exhibit a wide range of biological activities and makes it suitable for various applications in medicinal chemistry, material science, and biological research.
特性
CAS番号 |
61430-96-4 |
|---|---|
分子式 |
C19H13NO3S |
分子量 |
335.4 g/mol |
IUPAC名 |
7-naphthalen-1-ylsulfonylquinolin-8-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19-17(11-10-14-7-4-12-20-18(14)19)24(22,23)16-9-3-6-13-5-1-2-8-15(13)16/h1-12,21H |
InChIキー |
IYAHTSYZAOZJNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

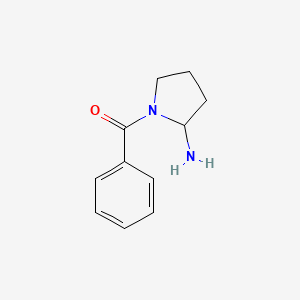
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
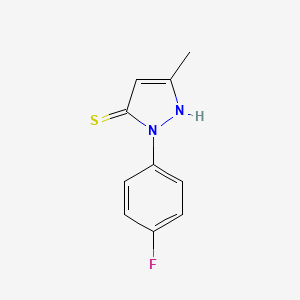

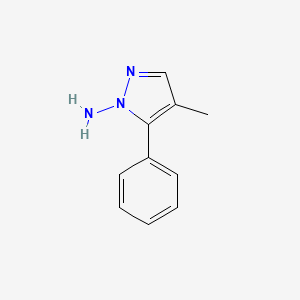
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
